(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester
Description
(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester is a heterocyclic organic compound featuring a thiophene ring substituted with an iodine atom at the 5-position. The molecule is further functionalized with a carbamic acid tert-butyl ester group attached to the methylene bridge at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s reactivity .
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses. The iodine atom enhances the compound’s utility in palladium-catalyzed coupling reactions, which are pivotal in constructing complex aromatic systems.
Properties
IUPAC Name |
tert-butyl N-[(5-iodothiophen-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYYKCAFWRUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including (5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester, often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom and carbamic acid tert-butyl ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(a) 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic Acid Tert-Butyl Ester
- Structure : Contains a benzene ring substituted with fluorine and a piperidine-linked benzyl group.
- Synthesis : Prepared via Suzuki coupling using a fluorinated boronic acid intermediate, followed by hydrogenation .
- Reactivity : The fluorine atom directs electrophilic substitution, whereas the Boc group allows for selective deprotection. Lacks the iodine-mediated cross-coupling versatility seen in the thiophene derivative.
(b) (2-Amino-benzyl)-carbamic Acid Tert-Butyl Ester
(c) 5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic Acid Tert-Butyl Ester
- Structure : Partially saturated pyridine ring with iodine and Boc groups.
- Physicochemical Properties: Molecular formula C10H16INO2 (molar mass 309.14 g/mol) .
(d) [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic Acid Tert-Butyl Ester
- Structure : Oxadiazole ring fused with a tert-butylphenyl group and Boc-protected amine.
- Molecular Formula : C18H25N3O3 (molar mass 331.41 g/mol) .
- Reactivity : The oxadiazole ring enhances metabolic stability in drug candidates but lacks the iodine atom’s cross-coupling utility.
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| (5-Iodo-thiophen-2-ylmethyl)-carbamic acid t-Bu ester | C10H15INOS | 324.20 (estimated) | Thiophene, Iodo, Boc |
| 5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid t-Bu ester | C10H16INO2 | 309.14 | Pyridine, Iodo, Boc |
| [5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamic acid t-Bu ester | C18H25N3O3 | 331.41 | Oxadiazole, Boc, tert-butylphenyl |
Biological Activity
(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an iodine atom and a carbamic acid tert-butyl ester group. This unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves:
- Halogen Bonding: The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to various biological targets.
- Hydrolysis: The ester group can undergo hydrolysis, releasing the active carbamic acid derivative that may interact with enzymes or receptors in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Immunomodulatory Effects: The compound has shown promise in modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Immunomodulation | Modulation of immune cell activity |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations above 50 µM, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit a specific enzyme involved in the inflammatory pathway. Results demonstrated an IC50 value of 30 µM, indicating effective inhibition that could lead to therapeutic applications in treating inflammatory diseases.
Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- Synthesis Methodologies: Various synthetic routes have been developed to produce this compound efficiently, highlighting its versatility as a building block in organic synthesis.
- Biological Evaluations: Comprehensive evaluations have been conducted to assess its safety profile and efficacy, revealing promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
